![molecular formula C17H16N4O2S B2375499 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1284269-94-8](/img/structure/B2375499.png)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a hydroxyphenyl group, a methylthiophenyl group, and a pyrazole ring attached to a carbohydrazide moiety . The exact 3D structure would need to be determined by techniques such as X-ray crystallography.Scientific Research Applications
Corrosion Protection
Research on compounds similar to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has revealed their potential in corrosion protection. For example, a study investigated carbohydrazide-pyrazole compounds for their corrosion protection behavior on mild steel in acidic solutions. The inhibitors demonstrated high efficiency in inhibiting corrosion, with computational studies supporting these findings (Paul, Yadav, & Obot, 2020).
Molecular Dynamics and Docking Studies
Molecular dynamic simulations and docking studies have been conducted on similar compounds. These studies are crucial in understanding the interactions at a molecular level, potentially applicable in drug design or material science. For example, vibrational spectroscopic investigations combined with molecular dynamic simulations were carried out on N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its structural and electronic characteristics (Pillai et al., 2017).
Coordination Chemistry and Supramolecular Structures
These compounds play a significant role in coordination chemistry, leading to the formation of complex structures. Research has shown that they can interact with metal ions, forming polymeric compounds and intricate architectures, as seen in a study where alkali metal ions mediated the self-assembly of vanadium(V) ions with pyrazole-based ligands (Hazra et al., 2011).
Anticancer Potential
Several studies have indicated that pyrazole-carbohydrazide derivatives can exhibit anticancer activities. For instance, a series of pyrazole-5-carbohydrazide hydrazone derivatives showed promising results in inducing apoptosis in lung cancer cells (Zheng et al., 2009).
Antiviral and Antibacterial Activities
Compounds similar to the one have shown antiviral and antibacterial properties. For instance, new pyrazole- and isoxazole-based heterocycles demonstrated anti-HSV-1 activity and cytotoxic activities, highlighting their potential in pharmaceutical applications (Dawood et al., 2011).
Supramolecular Chemistry and Magnetic Properties
These compounds are also significant in supramolecular chemistry and magnetism. Their ability to form complex structures with metal ions can lead to interesting magnetic properties, as seen in a study on Cu(II) and Ni(II) complexes (Mandal et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using carbohydrazide derivatives represents a significant area of research. These compounds serve as key intermediates in the creation of diverse molecular structures with potential applications in various fields (Hosseini & Bayat, 2019).
properties
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-3-8-16(24-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(22)7-5-12/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBPFLWLPNZKS-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302917-79-9 |
Source
|
Record name | N'-(1-(4-HO-PHENYL)ETHYLIDENE)-3-(5-ME-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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